molecular formula C15H20BBrO4 B8134026 Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B8134026
M. Wt: 355.03 g/mol
InChI Key: YYLSEYSCBJTUIV-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a bifunctional aromatic compound featuring a bromomethyl group at the ortho position and a pinacol boronate ester at the para position of the benzoate ring. This structure enables dual reactivity: the boronate ester participates in Suzuki-Miyaura cross-coupling reactions , while the bromomethyl group serves as a versatile alkyl halide for nucleophilic substitutions or further functionalization . Its molecular formula is C₁₅H₁₉BBrO₄, with a molecular weight of 355.03 g/mol . The compound is critical in pharmaceutical and materials science for synthesizing complex biaryl systems or boron-containing polymers.

Properties

IUPAC Name

methyl 2-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(13(18)19-5)10(8-11)9-17/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLSEYSCBJTUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling with Bis(pinacolato)Diboron

The most common method involves reacting a bromobenzoate precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. For instance, methyl 4-bromo-2-methylbenzoate undergoes borylation under inert conditions using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst. Key parameters include:

ReagentQuantitySolventTemperatureTimeYield
Bis(pinacolato)diboron1.2 equivDMSO80°C2 h86%
Pd(dppf)Cl₂3 mol%DMSO80°C2 h-
KOAc3 equivDMSO80°C2 h-

This method selectively replaces the bromine atom at the para position with the boronate ester while preserving the methyl group at the ortho position. The use of DMSO as a solvent enhances reaction efficiency by stabilizing the palladium intermediate.

Alternative Catalytic Systems

Variants employing tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in 1,2-dimethoxyethane (DME) and aqueous sodium carbonate have also been reported. However, these conditions are less effective for substrates with electron-withdrawing groups, resulting in lower yields (~57%) compared to Pd(dppf)Cl₂.

Bromination of the Methyl Group

The conversion of the ortho-methyl group to a bromomethyl moiety is achieved through radical bromination. This step demands careful optimization to prevent over-bromination or degradation of the boronate ester.

N-Bromosuccinimide (NBS) Mediated Radical Bromination

NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) selectively targets benzylic positions. For methyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, the reaction proceeds as follows:

ReagentQuantitySolventTemperatureTimeYield
NBS1.1 equivCCl₄70–80°C6 h75%
AIBN0.1 equivCCl₄70–80°C6 h-

The boronate ester remains stable under these conditions due to the neutral reaction medium. Purification via silica gel chromatography (hexane:ethyl acetate = 9:1) isolates the product while removing unreacted NBS and succinimide byproducts.

Sequential Borylation-Bromination Approach

The optimal synthetic route combines borylation followed by bromination to minimize functional group interference:

Step 1: Borylation of Methyl 4-Bromo-2-Methylbenzoate

Methyl 4-bromo-2-methylbenzoate reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis, yielding methyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Key advantages include:

  • High regioselectivity for the para position.

  • Tolerance of the ortho-methyl group, which remains unaffected.

Step 2: Bromination of the Ortho-Methyl Group

Radical bromination using NBS/AIBN introduces the bromomethyl group with minimal side reactions. Nuclear magnetic resonance (NMR) analysis confirms the absence of dibromination or boronate decomposition.

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-Bromination : Excess NBS or prolonged reaction times may lead to dibromination. Stoichiometric control (1.1 equiv NBS) and monitoring via thin-layer chromatography (TLC) mitigate this risk.

  • Boronate Hydrolysis : Aqueous workup steps require rapid extraction to prevent boronate ester degradation.

Solvent and Temperature Effects

  • DMSO vs. Dioxane : DMSO increases borylation yields (86%) compared to dioxane (76%) due to improved catalyst solubility.

  • Radical Initiation : CCl₄’s high boiling point (76°C) ensures efficient radical generation without side reactions.

Research Findings and Applications

Synthetic Utility

The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. For example, it couples with aryl halides to generate biaryl derivatives for drug discovery. Recent studies highlight its use in synthesizing kinase inhibitors, where the boronate ester enables late-stage functionalization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, which are crucial for forming carbon-carbon bonds.

Key Reactions

  • Suzuki Coupling : This compound can participate in Suzuki-Miyaura coupling reactions, which are widely used for constructing biaryl compounds. The presence of the dioxaborolane moiety facilitates the formation of C–C bonds under mild conditions.

Case Study

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize complex polycyclic structures. The compound was reacted with various arylboronic acids to yield target compounds with high yields and selectivity .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. The bromomethyl group can be transformed into various functional groups that may enhance biological activity.

Potential Therapeutic Applications

  • Anticancer Agents : Modifications of this compound have shown promise in developing anticancer agents that target specific pathways in tumor cells.

Case Study

In a recent investigation into new anticancer compounds, derivatives of this compound were synthesized and evaluated for their cytotoxicity against several cancer cell lines. Results indicated that certain derivatives exhibited significant activity compared to standard chemotherapeutics .

Material Science

Beyond organic synthesis and medicinal chemistry, this compound has applications in material science as well. Its ability to form stable complexes with metals can be exploited in catalysis and materials development.

Applications in Catalysis

The dioxaborolane group is known for its ability to stabilize reactive intermediates, making it useful in catalytic processes.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisBuilding block for C–C bond formation via nucleophilic substitutionSynthesis of biaryl compounds
Medicinal ChemistryPotential precursor for developing anticancer drugsCytotoxicity studies against cancer cell lines
Material ScienceStabilization of metal complexes for catalytic processesCatalytic reactions involving complex organic transformations

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied using techniques such as molecular docking, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Applications CAS/Reference
Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Bromomethyl (2), Boronate (4) C₁₅H₁₉BBrO₄ 355.03 Dual reactivity: Suzuki coupling (boronate) and alkylation (bromomethyl) Sequential cross-coupling, polymer precursors
Methyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl (2), Boronate (4) C₁₅H₂₁BO₄ 302.18 Less reactive due to stable methyl group Boron-containing intermediates, non-reactive scaffolds
Ethyl 2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Chloro (2), Boronate (4), Ethyl ester C₁₅H₂₀BClO₄ 310.58 Chlorine as a weaker leaving group; ethyl ester enhances lipophilicity Slow SN2 reactions, hydrophobic matrices
Methyl 2-(tetramethyl-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate Boronate (2), CF₃ (4) C₁₅H₁₈BF₃O₄ 330.11 Electron-withdrawing CF₃ enhances boronate electrophilicity Electron-deficient biaryl synthesis
Methyl 4-(bromomethyl)-2-fluoro-3-(tetramethyl-dioxaborolan-2-yl)benzoate Bromomethyl (4), Fluoro (2), Boronate (3) C₁₅H₁₈BBrFO₄ 373.02 Fluorine directs regioselectivity; boronate at meta position Meta-substituted biaryl synthesis
Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Hydroxy (2), Boronate (5) C₁₄H₁₉BO₅ 278.11 Hydroxy group enables hydrogen bonding or derivatization pH-sensitive probes, chelating agents

Reactivity and Stability

  • Bromomethyl vs. Methyl/Chloro : The bromomethyl group in the target compound offers superior leaving-group ability compared to methyl (inert) or chloro (moderate reactivity), enabling efficient alkylation or cross-coupling under mild conditions .
  • Boronate Position : Para-substituted boronates (as in the target compound) exhibit higher stability and coupling efficiency in Suzuki reactions compared to meta- or ortho-substituted analogs due to reduced steric hindrance .
  • Electron Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase boronate electrophilicity, accelerating cross-coupling rates, while electron-donating groups (e.g., methyl in ) reduce reactivity.

Biological Activity

Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound with potential biological activities that have garnered attention in recent research. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BBrO4C_{15}H_{20}BBrO_{4}, with a molecular weight of 355.03 g/mol. The compound features a bromomethyl group and a dioxaborolane moiety, which are significant for its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC15H20BBrO4
Molecular Weight355.03 g/mol
CAS Number2377606-58-9
Storage ConditionsInert atmosphere, 2-8°C
Signal WordDanger

Antimicrobial Properties

Recent studies have indicated that compounds containing boron, such as this compound, exhibit antimicrobial properties. The presence of the boronate group enhances the compound's ability to interact with bacterial cell walls and membranes.

Case Study: Bacterial Inhibition

In a study published by MDPI, the compound was evaluated for its efficacy against various strains of bacteria. The results demonstrated significant inhibition of Gram-positive bacteria, suggesting that the dioxaborolane moiety plays a crucial role in its antimicrobial activity .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been assessed in various cell lines. Research indicates that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is particularly valuable in the development of anticancer therapies.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HeLa (Cancer)153.5
HEK293 (Normal)52-

The mechanism through which this compound exerts its biological effects involves the formation of reactive intermediates that can modify cellular macromolecules. This interaction leads to disruption of cellular processes such as DNA replication and protein synthesis.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxaborolane : The initial step involves the reaction of appropriate boronic acid derivatives with alcohols under acidic conditions.
  • Bromination : The bromomethyl group is introduced using N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity.
  • Purification : The final product is purified using column chromatography to remove any unreacted starting materials or by-products.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how is purity validated?

Methodological Answer:
The compound can be synthesized via sequential functionalization of a benzoate scaffold. A common approach involves:

Boronation : Introduce the tetramethyl dioxaborolane group at the para position using Miyaura borylation. For example, palladium-catalyzed coupling of a brominated precursor with bis(pinacolato)diboron (B2_2Pin2_2) in DMSO at 80°C .

Bromomethylation : Direct bromination of the methyl group at the ortho position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl4_4) .
Validation :

  • NMR : Confirm boronate integration (δ ~1.3 ppm for pinacol methyl groups) and bromomethyl resonance (δ ~4.3–4.5 ppm).
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular ion peaks (C15_{15}H19_{19}BBrO4_4, expected [M+H]+^+ ~377.05) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The tetramethyl dioxaborolane group acts as a boronate source for coupling with aryl/vinyl halides. Key steps :

Catalyst System : Pd(PPh3_3)4_4 or PdCl2_2(dppf) (1–5 mol%) in THF/H2_2O or DME .

Base : K2_2CO3_3 or Na2_2CO3_3 (2–3 equiv) to activate the boronate.

Coupling Partners : Aryl bromides or chlorides (e.g., 4-bromotoluene) to form biaryl products.
Example : Reaction with 4-bromobenzonitrile at 80°C yields methyl 2-(bromomethyl)-4-(4-cyanophenyl)benzoate. Monitor via TLC (hexane:EtOAc 4:1) .

Advanced: How can reaction conditions be optimized for sterically hindered substrates in cross-coupling?

Methodological Answer:
Steric hindrance from the bromomethyl group or bulky partners requires tailored optimization:

  • Ligand Selection : Bulky ligands like SPhos or XPhos enhance turnover for hindered systems .
  • Solvent Effects : Use toluene or dioxane for higher temperatures (100–120°C) to overcome kinetic barriers.
  • Microwave Irradiation : Accelerate reactions (e.g., 30 min at 120°C vs. 24 h conventional heating) .
    Case Study : Coupling with 2-bromonaphthalene achieved 75% yield with Pd(OAc)2_2/SPhos in toluene/K3_3PO4_4 .

Advanced: How to resolve contradictions in reaction yields when varying substrates?

Methodological Answer:
Unexpected yield drops may arise from:

  • Boronate Hydrolysis : Test boronate stability via 11^{11}B NMR; use anhydrous conditions if decomposition observed .
  • Competing Side Reactions : The bromomethyl group may undergo nucleophilic substitution. Add TEMPO to suppress radical pathways .
  • Electrophile Compatibility : Screen substrates (e.g., electron-deficient aryl halides react faster). Quantify via kinetic studies (GC-MS time courses) .

Advanced: What strategies ensure the compound’s stability during storage and handling?

Methodological Answer:

  • Storage : Keep under argon at –20°C in amber vials to prevent boronate hydrolysis and bromomethyl degradation .
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (risk of C-Br bond cleavage) .
  • Stability Assays : Monitor by 1^{1}H NMR (loss of boronate methyl peaks indicates decomposition) .

Advanced: How to probe the mechanistic role of the bromomethyl group in tandem reactions?

Methodological Answer:

  • Isotopic Labeling : Replace Br with 18^{18}O or deuterium to track nucleophilic substitution pathways .
  • DFT Calculations : Model transition states for Suzuki vs. alkylation pathways (e.g., Gaussian 16 with B3LYP/6-31G**) .
  • Kinetic Profiling : Compare rates of boronate coupling vs. bromomethyl substitution under varying conditions .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Multinuclear NMR : 1^{1}H, 13^{13}C, 11^{11}B (δ ~30 ppm for boronate), and 19^{19}F (if trifluoromethyl analogs exist) .
  • X-ray Crystallography : Resolve steric effects using SHELXL (e.g., confirm dihedral angles between boronate and benzoate groups) .
  • Elemental Analysis : Validate Br and B content (±0.3% tolerance) .

Advanced: What alternative transformations exploit the bromomethyl and boronate functionalities?

Methodological Answer:

  • Sequential Functionalization :
    • Suzuki coupling with aryl halides.
    • SN2 substitution of bromomethyl with nucleophiles (e.g., NaN3_3 to install azide groups) .
  • Photoredox Catalysis : Use Ru(bpy)_3$$^{2+} to generate alkyl radicals from the bromomethyl group for C–C bond formation .
  • Protodeboronation Studies : Investigate acidic conditions (e.g., HCl/THF) to remove the boronate group post-coupling .

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